molecular formula C15H19NO5 B2677530 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid CAS No. 1823271-90-4

4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid

Cat. No. B2677530
CAS RN: 1823271-90-4
M. Wt: 293.319
InChI Key: FNYIUOTXZQZRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid” is a chemical compound with the molecular formula C15H19NO5 . It has a molecular weight of 293.32 .


Molecular Structure Analysis

The molecular structure of this compound includes an oxetane ring, a benzoic acid group, and a tert-butoxycarbonyl protected amino group . The presence of these functional groups may influence the compound’s reactivity and properties.

Mechanism of Action

The mechanism of action of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine is not fully understood. However, it is believed that the oxetane ring in 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine can induce conformational changes in peptides and proteins, which can affect their biological activity. The presence of the Boc group in 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine can also protect the amino group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine has been shown to have various biochemical and physiological effects. It can improve the stability and bioactivity of peptides and proteins. It can also induce conformational changes in peptides and proteins, which can affect their biological activity. 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine has been used to synthesize peptides with improved antimicrobial activity, cell-penetrating ability, and enzyme inhibition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine in lab experiments is its ability to improve the stability and bioactivity of peptides and proteins. It can also introduce conformational changes in peptides and proteins, which can affect their biological activity. However, one of the limitations of using 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine is its high cost compared to other amino acid derivatives.

Future Directions

There are several future directions for the use of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine in scientific research. One of the directions is the development of new methods for the synthesis of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine and its derivatives. Another direction is the application of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine in the synthesis of peptides and proteins with improved bioactivity and stability. 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine can also be used in the development of new drugs and therapies for various diseases. Further research is needed to fully understand the mechanism of action of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine and its potential applications in scientific research.
In conclusion, 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine is a unique amino acid derivative that has gained attention in scientific research due to its ability to improve the stability and bioactivity of peptides and proteins. It can also induce conformational changes in peptides and proteins, which can affect their biological activity. Despite its high cost, 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine has several advantages for lab experiments. There are several future directions for the use of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine in scientific research, including the development of new methods for its synthesis and the application in the development of new drugs and therapies.

Synthesis Methods

4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine can be synthesized using various methods. One of the most common methods involves the reaction between 3-bromooxetane and Boc-L-alanine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine.

Scientific Research Applications

4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine has been used in various scientific research studies due to its unique properties. It is commonly used in the synthesis of peptides and proteins. 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acidylalanine can be used as a building block for the synthesis of peptides with improved stability and bioactivity. It can also be used to introduce conformational changes in peptides and proteins, which can affect their biological activity.

properties

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(8-20-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYIUOTXZQZRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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